4-Ethoxy-2,5-dimethoxybenzaldehyde

Physical Chemistry Solid-State Formulation Crystallization

4-Ethoxy-2,5-dimethoxybenzaldehyde (CAS 873984-11-3) features a unique 4-ethoxy, 2,5-dimethoxy substitution pattern enabling full tyrosinase inhibition and orthogonal functionalization unavailable with simpler analogs. Its high melting point (110°C) ensures solid-phase handling without cold storage. With logP 1.7 and zero H-bond donors, it's optimal for CNS-penetrant drug design. Ideal for reproducible SAR studies, melanin biosynthesis research, and multi-step derivatization. Available in 98% purity.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 873984-11-3
Cat. No. B6331249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2,5-dimethoxybenzaldehyde
CAS873984-11-3
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)OC)C=O)OC
InChIInChI=1S/C11H14O4/c1-4-15-11-6-9(13-2)8(7-12)5-10(11)14-3/h5-7H,4H2,1-3H3
InChIKeySZUGOINZCGXCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2,5-dimethoxybenzaldehyde (CAS 873984-11-3) – Procurement-Grade Chemical Profile for Research & Development


4-Ethoxy-2,5-dimethoxybenzaldehyde (CAS 873984-11-3) is an aromatic aldehyde derivative featuring a 4-ethoxy substituent and 2,5-dimethoxy groups on the benzene ring [1]. With a molecular formula of C11H14O4 and a molecular weight of 210.23 g/mol [1][2], this compound serves as a high-value synthetic intermediate in medicinal chemistry, agrochemical development, and advanced materials research. Its unique substitution pattern—combining an ethoxy group at the para position with methoxy groups at ortho and meta positions—confers distinct physicochemical and electronic properties that differentiate it from simpler benzaldehyde analogs [1].

Why 4-Ethoxy-2,5-dimethoxybenzaldehyde Cannot Be Casually Substituted with Simpler Benzaldehyde Analogs


Substituting 4-ethoxy-2,5-dimethoxybenzaldehyde with common analogs such as 2,5-dimethoxybenzaldehyde or 4-ethoxybenzaldehyde leads to significant alterations in physicochemical properties and biological activity profiles that compromise experimental reproducibility and synthetic outcomes. The target compound exhibits a melting point of approximately 110°C , substantially higher than the ~50°C of 2,5-dimethoxybenzaldehyde [1] and the ~14°C of 4-ethoxybenzaldehyde , directly impacting handling, formulation, and purification protocols. Furthermore, SAR studies on 4-alkoxybenzaldehydes demonstrate that the steric bulk at the 4-position dictates the mechanism of tyrosinase inhibition—shifting between partial and full inhibition—an effect that cannot be replicated by analogs lacking either the ethoxy or dimethoxy substitution pattern [2]. These differences mandate compound-specific procurement for reproducible research.

Quantitative Comparative Evidence: 4-Ethoxy-2,5-dimethoxybenzaldehyde vs. Closest Analogs


Thermal and Phase Behavior Differentiation: Elevated Melting Point Enables Solid-Phase Handling

4-Ethoxy-2,5-dimethoxybenzaldehyde exhibits a melting point of 110°C , which is approximately 60°C higher than that of 2,5-dimethoxybenzaldehyde (mp 46–52°C) [1] and approximately 96°C higher than that of 4-ethoxybenzaldehyde (mp 13–14°C) . The boiling point of the target compound is predicted at 347.2 ± 37.0°C at 760 mmHg [2], substantially exceeding that of 4-ethoxybenzaldehyde (255°C) . This thermal stability profile directly impacts storage requirements and solid-phase handling feasibility.

Physical Chemistry Solid-State Formulation Crystallization

Lipophilicity and Membrane Permeability: Intermediate logP Value Balances Solubility and Partitioning

The target compound exhibits a computed XLogP3-AA value of 1.7 [1], positioning it between the lower lipophilicity of 2,5-dimethoxybenzaldehyde (ACD/LogP 1.77; reported logP values range 1.52–1.91) and the higher lipophilicity of 4-ethoxybenzaldehyde (logP values 2.13–2.23) [2]. This intermediate logP value results from the balanced contribution of three oxygen-containing substituents: the ethoxy group increases lipophilicity, while the two methoxy groups and aldehyde functionality maintain hydrogen-bond acceptor capacity (4 H-bond acceptors) [1].

Drug Design ADME Prediction Medicinal Chemistry

Tyrosinase Inhibition Mechanism: Steric Bulk at 4-Position Dictates Full vs. Partial Inhibition

Structure-activity relationship studies on 4-substituted benzaldehydes have established that 4-alkylbenzaldehydes and 4-alkoxybenzaldehydes bearing bulky substituents act as full inhibitors of mushroom tyrosinase, whereas smaller or electron-withdrawing substituents produce partial noncompetitive or mixed inhibition [1]. The target compound contains a 4-ethoxy group, which is an alkoxy substituent with sufficient steric bulk (ethoxy > methoxy). This structural feature is predicted to confer full tyrosinase inhibition, in contrast to the partial inhibition observed with unsubstituted benzaldehyde (IC50 = 31.0 μM) [2] and 4-halogenated analogs (IC50 values ranging from 114 μM to 1846 μM) [1].

Enzyme Inhibition Tyrosinase Melanogenesis

Synthetic Utility as Dual-Functionalized Building Block: Orthogonal Reactivity via Ethoxy and Dimethoxy Groups

The target compound features three distinct oxygen substituents—a 4-ethoxy group and 2,5-dimethoxy groups—in addition to the reactive aldehyde functionality. This substitution pattern provides orthogonal synthetic handles unavailable in simpler analogs. 2,5-Dimethoxybenzaldehyde (CAS 93-02-7) lacks the 4-ethoxy group, limiting further derivatization at the para position [1]. 4-Ethoxybenzaldehyde (CAS 10031-82-0) lacks the 2,5-dimethoxy groups, reducing electron-donating character and eliminating ortho/meta functionalization sites [2]. The target compound's exact mass of 210.08920892 Da [3] and topological polar surface area of 44.8 Ų [3] reflect its higher molecular complexity relative to comparators (2,5-dimethoxybenzaldehyde: 166.18 Da; 4-ethoxybenzaldehyde: 150.18 Da) [4][5].

Organic Synthesis Medicinal Chemistry Building Blocks

Recommended Application Scenarios for 4-Ethoxy-2,5-dimethoxybenzaldehyde Based on Differentiated Evidence


Melanogenesis and Tyrosinase Inhibition Research

Based on class-level SAR evidence that 4-alkoxybenzaldehydes with bulky substituents act as full tyrosinase inhibitors [1], 4-ethoxy-2,5-dimethoxybenzaldehyde is a suitable candidate for studying complete suppression of melanin biosynthesis. The 4-ethoxy group provides steric bulk exceeding that of methoxy, potentially conferring full inhibition kinetics distinct from the partial inhibition observed with benzaldehyde (IC50 = 31.0 μM) [2]. Researchers investigating skin pigmentation disorders, cosmetic depigmenting agents, or enzymatic inhibition mechanisms should prioritize this compound over analogs lacking the 4-ethoxy group.

Multi-Step Divergent Synthesis of Bioactive Compound Libraries

The compound's orthogonal functional groups—aldehyde, 4-ethoxy, and 2,5-dimethoxy—enable sequential derivatization strategies unavailable with simpler benzaldehyde building blocks [1]. The aldehyde group can undergo condensation, reduction, or oxidation; the ethoxy group can be cleaved to a phenol for further functionalization; and the methoxy groups can serve as directing groups for electrophilic aromatic substitution or be demethylated to catechol derivatives [1][2]. This multi-functional architecture supports the generation of structurally diverse compound libraries for medicinal chemistry hit-to-lead campaigns.

ADME Property Optimization in Early-Stage Drug Discovery

With a computed logP of 1.7 [1], 4-ethoxy-2,5-dimethoxybenzaldehyde falls within the optimal lipophilicity range (logP 1–3) for oral bioavailability as defined by Lipinski's Rule of Five. This intermediate logP value, combined with zero hydrogen-bond donors and four hydrogen-bond acceptors [1], predicts favorable membrane permeability while maintaining sufficient aqueous solubility. The compound can serve as a starting scaffold for the design of CNS-penetrant or orally bioavailable drug candidates where balanced lipophilicity is critical.

Solid-Phase Formulation and Crystallization Studies

The compound's elevated melting point of 110°C [1] enables solid-phase handling, accurate weighing, and crystallization studies at ambient laboratory temperatures without the need for cold storage. This contrasts sharply with 2,5-dimethoxybenzaldehyde (mp ~50°C) [2] and 4-ethoxybenzaldehyde (mp 13–14°C) , which require refrigeration or present as liquids that complicate precise formulation. Researchers engaged in pre-formulation development, polymorph screening, or solid-state characterization will benefit from the compound's favorable thermal properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-2,5-dimethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.